Chlorobis(cyclooctene)rhodium(I) Dimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

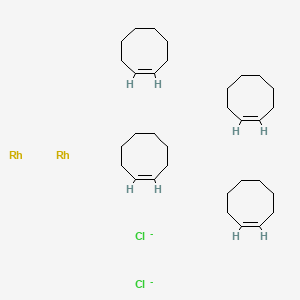

Chlorobis(cyclooctene)rhodium(I) Dimer is an organorhodium compound with the chemical formula Rh₂Cl₂(C₈H₁₄)₄, where C₈H₁₄ represents cis-cyclooctene . This red-brown, air-sensitive solid is a precursor to many other organorhodium compounds and catalysts . It is known for its role in catalyzing various chemical reactions, particularly in the field of organic synthesis .

Méthodes De Préparation

Chlorobis(cyclooctene)rhodium(I) Dimer is typically prepared by treating an alcohol solution of hydrated rhodium trichloride with cyclooctene at room temperature . The reaction conditions are relatively mild, and the process involves the displacement of coe ligands by more basic ligands . Industrial production methods are similar, focusing on maintaining the purity and stability of the compound during synthesis .

Analyse Des Réactions Chimiques

Chlorobis(cyclooctene)rhodium(I) Dimer undergoes several types of chemical reactions, including:

C-H Activation: This compound is often used as a catalyst for C-H activation, which is a crucial step in the synthesis of various organic molecules.

Substitution Reactions: The coe ligands in the compound can be easily displaced by other more basic ligands.

Oxidation and Reduction: While specific details on oxidation and reduction reactions involving this compound are less common, its role as a catalyst suggests it can facilitate such reactions under appropriate conditions.

Common reagents and conditions used in these reactions include alcohol solutions, basic ligands, and room temperature settings . Major products formed from these reactions often include highly functionalized organic molecules, such as strained bicyclic enamines and mescaline analogues .

Applications De Recherche Scientifique

Chlorobis(cyclooctene)rhodium(I) Dimer has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of Chlorobis(cyclooctene)rhodium(I) Dimer primarily involves its role as a catalyst in C-H activation reactions . The compound facilitates the activation of C-H bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds . This process often involves the displacement of coe ligands by more basic ligands, enabling the compound to interact with various substrates .

Comparaison Avec Des Composés Similaires

Chlorobis(cyclooctene)rhodium(I) Dimer can be compared with other similar compounds, such as:

Chlorobis(cyclooctene)iridium(I) Dimer: This compound is similar in structure but uses iridium instead of rhodium.

Chloro(1,5-cyclooctadiene)rhodium(I) Dimer: This compound uses cyclooctadiene ligands instead of cyclooctene.

Di-μ-chlorotetraethylene dirhodium(I): This compound features tetraethylene ligands and is used in different catalytic applications.

The uniqueness of this compound lies in its specific ligand structure and its effectiveness as a catalyst in C-H activation reactions .

Activité Biologique

Chlorobis(cyclooctene)rhodium(I) dimer, commonly referred to as Rh₂Cl₂(coe)₄, is an organorhodium compound that has garnered attention in the field of catalysis and biological applications. This article provides a detailed overview of its biological activity, including its synthesis, catalytic properties, and potential applications in medicinal chemistry.

This compound is characterized by its red-brown color and air-sensitive nature. It is synthesized by treating an alcohol solution of hydrated rhodium trichloride with cyclooctene at room temperature. The resulting complex can easily exchange its coe ligands for more basic ligands, making it a versatile precursor for various organorhodium compounds and catalysts .

Catalytic Activity

One of the primary biological activities of this compound lies in its role as a catalyst for C-H activation reactions. This process is crucial in organic synthesis, particularly for the functionalization of inert C-H bonds. Notable applications include:

- Synthesis of Complex Molecules : this compound has been utilized in the total synthesis of biologically active compounds such as mescaline analogues through enantioselective annulation processes .

- Guided C-H Functionalization : This compound facilitates late-stage functionalization in complex organic molecules, allowing for the introduction of various functional groups without disturbing existing structures .

Case Studies

- C-H Activation in Drug Synthesis : A study demonstrated the use of this compound in the synthesis of lithospermic acid, which involved a guided C-H functionalization approach. This method showcased the compound's ability to direct reactions selectively, leading to high yields of the desired product while minimizing side reactions .

- Catalysis in Medicinal Chemistry : The compound has been employed in the asymmetric synthesis of gem-diaryl sulfonates via 1,4-addition reactions. This application highlights its importance in creating enantioenriched compounds that are often required for pharmaceutical development .

Safety and Handling

This compound poses certain hazards that must be managed during handling and storage. It is classified as an acute toxic substance through oral, dermal, and inhalation routes (Acute Tox. 4), with potential irritations to skin and eyes (Eye Irrit. 2; Skin Irrit. 2) . Proper safety measures should be observed, including:

- Storage Conditions : The compound should be stored under an inert atmosphere at low temperatures (below -20°C) to prevent degradation .

- Personal Protective Equipment (PPE) : Use gloves, goggles, and appropriate lab attire when handling this chemical.

Summary Table of Properties

| Property | Value |

|---|---|

| Chemical Formula | Rh₂Cl₂(C₈H₁₄)₄ |

| Molecular Weight | 212.28 g/mol |

| Appearance | Red-brown solid |

| Melting Point | 190 °C (dec.) |

| Purity | ≥98% |

| Toxicity Class | Acute Tox. 4 |

| Storage Recommendations | Inert atmosphere, freezer |

Propriétés

IUPAC Name |

cyclooctene;rhodium;dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H14.2ClH.2Rh/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCBAJWXKUDJSW-XFCUKONHSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Rh].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Rh].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56Cl2Rh2-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12279-09-3 |

Source

|

| Record name | Chlorobis(cyclooctene)rhodium(I) Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.